methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative with a complex substitution pattern. Structurally, it features:
- 4-methyl group: Enhances steric bulk and may influence π-π stacking interactions.
- 6-chloro substituent: An electron-withdrawing group (EWG) that modulates electronic density on the coumarin core.
- Methoxycarbonylmethyl side chain at position 3: May contribute to esterase susceptibility or metabolic stability.
The compound’s synthesis likely follows PdI₂/KI-catalyzed carbonylation methods, as seen in structurally related 3-[(methoxycarbonyl)methyl]coumarins (e.g., compounds 1–3 in ) .
Properties
Molecular Formula |
C20H16ClFO5 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-4-3-5-13(22)6-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
ODRBHYVUTLIYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 3-fluorobenzyl bromide in the presence of a base, followed by esterification with methyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural and functional attributes of the target compound with analogs:
Key Differences and Implications
Position 6 Substituents: The target’s 6-Cl (vs. Compared to the 6-H in compound 3, the Cl substituent may reduce metabolic oxidation at this position .
Position 7 Modifications: The 3-fluorobenzyloxy group introduces significant lipophilicity (logP increase) compared to 7-OH () or 7-OCH₃ (compound 1), likely improving membrane permeability . Fluorine’s electronegativity may enable halogen bonding, a feature absent in non-fluorinated analogs .
Position 4 Methyl Group :
- Present in both the target and compound 3, the 4-CH₃ group likely stabilizes the coumarin core conformation, as seen in crystallographic studies of related structures (e.g., SHELX-refined analogs in ) .
Side Chain Variations :
- The methoxycarbonylmethyl group (shared with compounds 1–3) may confer esterase lability, contrasting with the trifluoromethyl group in ’s compound, which resists hydrolysis .
Bioactivity and Pharmacological Potential
- While direct data are lacking, the 3-fluorobenzyloxy moiety is structurally analogous to bioactive compounds in and , which show protozoan parasite inhibition and phytotoxicity, respectively .
- The 6-Cl/7-O-(3-F-benzyl) combination may enhance target selectivity compared to simpler coumarins like compound 1, which exhibit broad phytotoxicity .
Biological Activity
Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including the presence of chlorine and fluorine substituents.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClF O5, with a molecular weight of approximately 418.8 g/mol. The compound features a chromenone core structure, modified by a 3-fluorobenzyl ether.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFO5 |
| Molecular Weight | 418.8 g/mol |
| Functional Groups | Carbonyl, Ether |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including β-glucuronidase and acetylcholinesterase (AChE). The structure of methyl {6-chloro...} suggests it may interact with these enzymes, potentially leading to therapeutic effects against conditions like Alzheimer's disease and certain cancers .
- Antioxidant Activity : Compounds in the chromenone class often exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Antitumor Activity
Several studies have indicated that coumarin derivatives, including those similar to methyl {6-chloro...}, possess significant antitumor properties. For instance, a study evaluating various coumarin derivatives found that specific modifications on the coumarin skeleton led to enhanced cytotoxicity against cancer cell lines .
Antimicrobial Effects
The presence of halogen substituents (chlorine and fluorine) in methyl {6-chloro...} may enhance its antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of both bacterial and fungal strains .
Case Studies
- In Vitro Studies : A comparative study on various coumarin derivatives highlighted that compounds with similar substituents to methyl {6-chloro...} exhibited varying degrees of enzyme inhibition and cytotoxicity against cancer cells. The study reported IC50 values indicating effective concentrations for biological activity .
- Structure-Activity Relationship (SAR) : An analysis of SAR for chromenone derivatives revealed that modifications at specific positions significantly affect biological outcomes. For example, the introduction of a 3-fluorobenzyl group was correlated with increased potency against certain cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
